molecular formula C13H22O5 B049114 2-Oxopentanedioic acid 1-octyl ester CAS No. 876150-14-0

2-Oxopentanedioic acid 1-octyl ester

Cat. No. B049114
M. Wt: 258.31 g/mol
InChI Key: QNFIHKFBQFJVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Introduction 2-Oxopentanedioic acid 1-octyl ester, also known as a derivative of 1,3-acetone dicarboxylic acid, is an important intermediate in organic synthesis and pharmaceutical applications. It is notable for its ester and acid functionalities, which contribute to its chemical and physical properties.

  • Synthesis Analysis

    • Synthesis of derivatives of 1,3-acetone dicarboxylic acid involves starting from anhydrous citric acid to produce diethyl 3-oxopentanedioate, followed by reduction to diethyl 3-hydroxypentanedioate. The total yield is high, at 94%, with a purity of 98.5% (Zang, 2008).
  • Molecular Structure Analysis

    • The molecular structure of related compounds, like chiral cyclic amino acid esters, is determined using spectroscopic techniques and X-ray diffraction. These techniques provide detailed insights into the compound's stereochemistry and molecular conformation (Moriguchi et al., 2014).
  • Chemical Reactions and Properties

    • Chemical reactions involving 2-Oxopentanedioic acid 1-octyl ester derivatives typically include esterification, hydrolyzation, and cyclization processes. These reactions are fundamental in the synthesis of complex organic molecules (Dong-Hua Zhang et al., 2006).
  • Physical Properties Analysis

    • The physical properties of these compounds can be explored through spectroelectrochemistry, revealing electronic transitions that indicate the formation of polaron and bipolaron bands. This analysis is crucial for understanding the electrochromic properties of these compounds (Camurlu et al., 2005).
  • Chemical Properties Analysis

    • The chemical properties of 2-Oxopentanedioic acid 1-octyl ester derivatives include the ability to undergo various synthetic reactions, such as esterification, amidation, and anhydridization. These properties are significant for synthesizing a wide range of organic molecules (Yan et al., 2009).

Scientific Research Applications

Synthesis and Derivative Formation

2-Oxopentanedioic acid 1-octyl ester and its derivatives are significant in the synthesis of various chemical compounds. For instance, the synthesis of diethyl 3-oxopentanedioate, an important intermediate for drug synthesis, involves the use of similar ester compounds. This process, starting from anhydrous citric acid, yields high purity products, crucial for subsequent pharmaceutical applications (Zang Yang-ling, 2008).

Catalysis and Reaction Mechanisms

In the field of catalysis, compounds like 2-oxopentanedioic acid 1-octyl ester are utilized in synthesizing unsaturated dicarboxylic acid esters. Lewis acidic zeolites catalyze such reactions, demonstrating the utility of these compounds in producing itaconic acid ester analogues. This process has implications in various industrial applications, such as polymer synthesis (Yuran Wang, Jennifer D. Lewis, Yuriy Román‐Leshkov, 2016).

Polymerization and Materials Science

In materials science, the polymerization of lactide, initiated by compounds like Sn(II)2−ethylhexanoate reacting with alcohols such as benzyl alcohol, illustrates the utility of 2-oxopentanedioic acid 1-octyl ester derivatives. This process, resulting in esterification and subsequent polymer formation, is crucial for developing various polymeric materials (H. Kricheldorf, I. Kreiser-Saunders, A. Stricker, 2000).

Enzymatic Synthesis and Biotechnology

The enzymatic synthesis of esters, like n-octyl (+)-2-methylbutanoate, from racemic acids using immobilized lipase, is another application. This process, optimized via statistical analysis, is essential in producing fine chemicals for various industries (R. Garcia, A. Renedo, M. Martı́nez, J. Aracil, 2002).

Electrochemistry and Electrochromic Properties

Electrochemistry research benefits from derivatives of 2-oxopentanedioic acid 1-octyl ester, particularly in the synthesis of conducting polymers with unique electrochromic properties. These compounds, upon polymerization, exhibit significant color changes and electronic transitions, which are valuable in developing new electronic and display technologies (P. Camurlu, A. Çırpan, L. Toppare, 2005).

Medical Imaging and Complex Formation

In medical imaging, α-oxo-γ-ethoxycarbonylbutanoic acid thiosemicarbazone rare earth complexes, related to 2-oxopentanedioic acid esters, are synthesized for their relaxivity properties. These complexes, particularly the Gd-complex, have been investigated for their potential in enhancing magnetic resonance imaging (MRI) contrast (Zheng-yin Yang, Ru-dong Yang, 2002).

Antiviral Research

In antiviral research, compounds like octyl gallate, derived from gallic acid and alkyl esters, show significant inhibitory effects on virus growth. These findings suggest potential applications of 2-oxopentanedioic acid 1-octyl ester derivatives in developing antiviral agents (Misao Uozaki, H. Yamasaki, Yukiko Katsuyama, M. Higuchi, T. Higuti, A. H. Koyama, 2007).

Biocatalysis in Industrial Applications

In biocatalysis, the use of immobilized lipases for synthesizing short- and long-chain carboxylic acid esters demonstrates the importance of compounds like 2-oxopentanedioic acid 1-octyl ester in the food, pharmaceutical, and cosmetic industries. This research helps optimize processes for producing flavors and emulsifiers (L. N. de Lima, A. Mendes, R. Fernández-Lafuente, P. Tardioli, R. C. Giordano, 2018).

properties

IUPAC Name

5-octoxy-4,5-dioxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIHKFBQFJVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxopentanedioic acid 1-octyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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